molecular formula C18H23N3O15S B15125440 3,4,5-trihydroxy-6-[4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid

3,4,5-trihydroxy-6-[4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid

Cat. No.: B15125440
M. Wt: 553.5 g/mol
InChI Key: ZDUBPSCWEUAOSR-PTXOJBNSSA-N
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Description

“3,4,5-trihydroxy-6-[4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxyl, nitro, and carboxylic acid groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,4,5-trihydroxy-6-[4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid” typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of the nitro group may produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties. Its structural features could interact with biological targets, leading to various physiological effects.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. For example, the presence of a nitro group suggests potential use in prodrug design, where the compound is activated in the body to exert its therapeutic effect.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3,4,5-trihydroxy-6-[4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid” would depend on its specific application. For example, in a biological context, the compound may interact with enzymes or receptors, leading to a cascade of biochemical events. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trihydroxybenzoic acid: A simpler compound with similar hydroxyl and carboxylic acid groups.

    4-nitrophenylhydrazine: Contains the nitro and hydrazine functional groups.

    Sulfooxymethyl derivatives: Compounds with sulfooxymethyl groups that exhibit similar reactivity.

Uniqueness

The uniqueness of “3,4,5-trihydroxy-6-[4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid” lies in its combination of multiple functional groups within a single molecule

Properties

Molecular Formula

C18H23N3O15S

Molecular Weight

553.5 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H23N3O15S/c22-11-9(5-19-20-7-1-3-8(4-2-7)21(28)29)34-10(6-33-37(30,31)32)15(11)35-18-14(25)12(23)13(24)16(36-18)17(26)27/h1-5,9-16,18,20,22-25H,6H2,(H,26,27)(H,30,31,32)/b19-5+

InChI Key

ZDUBPSCWEUAOSR-PTXOJBNSSA-N

Isomeric SMILES

C1=CC(=CC=C1N/N=C/C2C(C(C(O2)COS(=O)(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NN=CC2C(C(C(O2)COS(=O)(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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